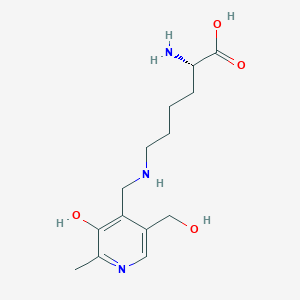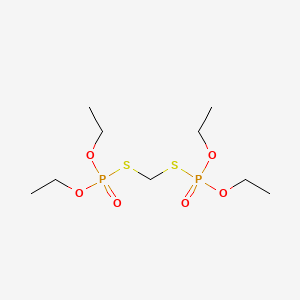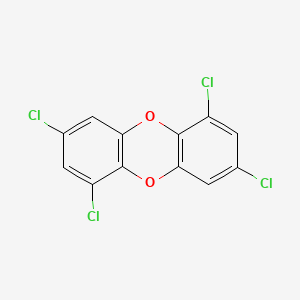
Chlorochrymorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorochrymorin is a member of oxanes.
Wissenschaftliche Forschungsanwendungen
Chlorophyll Fluorescence and Photosynthesis Research
Chlorochrymorin, being closely related to chlorophyll, has significant implications in the field of photosynthesis research. Chlorophyll fluorescence analysis is a powerful technique for studying plant physiology and ecophysiology, providing insights into the functioning of photosynthesis at both leaf and subcellular levels (Maxwell & Johnson, 2000). This technique has been instrumental in understanding the mechanisms of photosynthetic acclimation and its optical signals, crucial for linking chlorophyll fluorescence to photosynthesis for remote sensing applications (Porcar‐Castell et al., 2014).
Crop Production and Stress Physiology
Chlorochrymorin's role in chlorophyll fluorescence is also utilized in improving crop production strategies. This involves monitoring the photosynthetic performance of plants non-invasively and screening for plant tolerance to environmental stresses. Such applications can lead to advancements in glasshouse production and post-harvest handling of crops (Baker & Rosenqvist, 2004). Chlorophyll fluorescence is particularly useful in assessing plant responses to environmental stress, with applications in eco-physiological studies of cereal crops under various stress conditions (Sayed, 2003).
Forestry Applications
In forestry, chlorophyll fluorescence, and by extension chlorochrymorin, have practical utility. This involves studying various stress effects, seasonal effects, and comparative physiology of sun/shade leaves in trees. The rapid, reliable, non-destructive, and quantitative nature of chlorophyll fluorescence assessments makes them ideal for applied research in forestry (Mohammed, Binder, & Gillies, 1995).
Horticultural Research
Chlorophyll fluorescence imaging (CFI), related to chlorochrymorin's role in chlorophyll, is applied in horticultural research. It is used for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI is effective in early stress detection, helping in the screening of genotypes for tolerance to various stresses (Gorbe & Calatayud, 2012).
Eigenschaften
CAS-Nummer |
52525-23-2 |
|---|---|
Produktname |
Chlorochrymorin |
Molekularformel |
C15H19ClO5 |
Molekulargewicht |
314.76 g/mol |
IUPAC-Name |
(1S,2S,4S,8S,9S,10R,11R,12S)-11-chloro-10-hydroxy-2-[(1S)-1-hydroxyethyl]-10-methyl-5-methylidene-7,13-dioxatetracyclo[7.4.0.01,12.04,8]tridecan-6-one |
InChI |
InChI=1S/C15H19ClO5/c1-5-7-4-8(6(2)17)15-10(9(7)20-13(5)18)14(3,19)11(16)12(15)21-15/h6-12,17,19H,1,4H2,2-3H3/t6-,7-,8-,9-,10-,11+,12+,14+,15-/m0/s1 |
InChI-Schlüssel |
VTKBHHKUNBJMHE-HWXSHQRMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1C[C@@H]2[C@@H]([C@@H]3[C@]14[C@H](O4)[C@H]([C@]3(C)O)Cl)OC(=O)C2=C)O |
SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Kanonische SMILES |
CC(C1CC2C(C3C14C(O4)C(C3(C)O)Cl)OC(=O)C2=C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




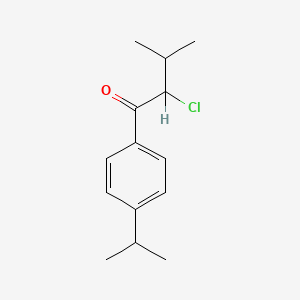
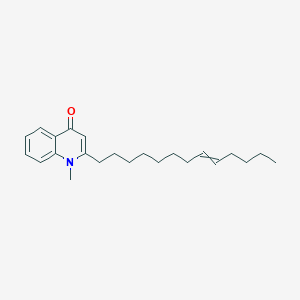

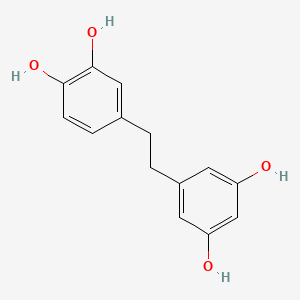
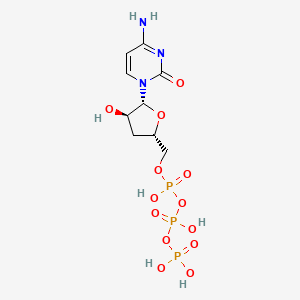
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)
![(1R,3R)-7-[2-(hydroxymethyl)-4,5-dimethoxynaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B1208460.png)


